3-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide
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Description
3-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a chemical compound that belongs to the class of sulfonyl-containing compounds. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Electrophysiological Activity and Antiarrhythmic Applications
Studies have shown that certain N-substituted benzamides and sulfonamides exhibit significant electrophysiological activity, indicating potential as selective class III antiarrhythmic agents. These compounds, including those similar to the queried molecule, demonstrate potency in vitro and in vivo, suggesting their utility in treating cardiac arrhythmias (Morgan et al., 1990).
Antimicrobial and Antifungal Action
Research into sulfonyl-substituted nitrogen-containing heterocycles, akin to the queried compound, has identified several derivatives with pronounced antimicrobial and antifungal activities. These substances exhibit effectiveness against both Gram-positive and Gram-negative bacteria, as well as against Candida albicans, underlining their potential in developing new antimicrobial agents (Sych et al., 2019).
Anticancer and Antitubercular Properties
Substituted benzothiazoles, including those containing sulfonyl groups, have been synthesized and evaluated for their biological activities. Such compounds have shown promising results in antimicrobial, anti-inflammatory, anticonvulsant, anthelmintic screenings, and particularly in anticancer and antitubercular activities. This highlights their potential as leads for the development of new therapeutic agents (Patel et al., 2009).
Role in Carbonic Anhydrase Inhibition
Novel metal complexes of heterocyclic sulfonamide derivatives have been studied for their strong inhibitory effects on carbonic anhydrase (CA), an enzyme crucial in various physiological processes. These findings indicate the potential of such compounds, similar to the queried molecule, in designing inhibitors that could serve as therapeutic agents for conditions where CA activity modulation is beneficial (Büyükkıdan et al., 2013).
Molecular Docking and Theoretical Studies
Theoretical investigations and molecular docking studies of sulfonamide derivatives have provided insights into their reactivity, mechanism of action, and potential as antimalarial and anticancer drugs. Such studies are crucial for understanding the molecular basis of their activity and for the rational design of more potent derivatives (Fahim & Ismael, 2021).
properties
IUPAC Name |
3-ethylsulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c1-2-26(23,24)15-5-3-4-13(10-15)17(22)21-18-20-16(11-25-18)12-6-8-14(19)9-7-12/h3-11H,2H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQVLQJLAZVAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide |
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